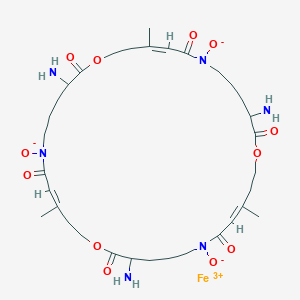
Fusigen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusigen, also known as this compound, is a useful research compound. Its molecular formula is C33H51FeN6O12 and its molecular weight is 779.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
Fusigen has demonstrated significant antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. A study conducted on human bronchial epithelial cells (BEAS-2B) and dermal papilla cells (DP) revealed that this compound effectively reduced intracellular reactive oxygen species (ROS) and nitric oxide (NO) levels. The research highlighted the following findings:
- Cell Viability : this compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating its safety for cellular applications .
- ROS Reduction : Treatment with this compound led to a marked decrease in both basal and induced ROS levels, particularly when cells were exposed to hydrogen peroxide and ferrous ions .
- NO Suppression : this compound significantly suppressed NO levels in both cell types, suggesting its potential in treating conditions associated with excessive NO production, such as inflammation and cancer .
Role as a Siderophore
This compound functions as a hydroxamate siderophore, which is essential for iron acquisition in fungi. This property is particularly relevant in the context of microbial ecology and plant-fungal interactions:
- Iron Uptake : As a siderophore, this compound facilitates the uptake of iron from the environment, which is vital for the growth and metabolism of fungi like Aureobasidium melanogenum and other species such as Pseudomonas aeruginosa .
- Ecological Impact : The ability of this compound to sequester iron can influence nutrient cycling in ecosystems where these fungi are present, potentially affecting plant health and soil fertility .
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond its antioxidant properties:
- Oxidative Stress-Related Diseases : Given its ability to reduce ROS and NO levels, this compound may be useful in developing treatments for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
- Inflammatory Conditions : The NO suppressive effect of this compound positions it as a candidate for managing inflammatory diseases where NO plays a detrimental role .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, BEAS-2B cells were treated with varying concentrations of this compound alongside oxidative stressors. The results indicated that higher concentrations of this compound significantly lowered ROS levels compared to untreated controls. This suggests that this compound could be developed into a therapeutic agent for oxidative stress management.
Case Study 2: Siderophore Functionality
Research on Laccaria laccata demonstrated that this compound acts as a major hydroxamate siderophore, enhancing iron availability in mycorrhizal associations. This study illustrated how this compound's siderophore capabilities contribute to nutrient acquisition in symbiotic relationships between fungi and plants .
特性
CAS番号 |
19624-79-4 |
|---|---|
分子式 |
C33H51FeN6O12 |
分子量 |
779.6 g/mol |
IUPAC名 |
iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |
InChI |
InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |
InChIキー |
KUQNHSOWVDQAOF-BBXZRSJSSA-N |
SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
異性体SMILES |
C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |
正規SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
同義語 |
fusarinine C fusigen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















